molecular formula C10H10ClFO B14584059 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- CAS No. 61210-15-9

1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl-

Cat. No.: B14584059
CAS No.: 61210-15-9
M. Wt: 200.64 g/mol
InChI Key: DLSBMWMSHOVVCQ-UHFFFAOYSA-N
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Description

1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- is an organic compound with the molecular formula C10H10ClFO It is a derivative of propanone, where the hydrogen atoms are substituted with chlorine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- typically involves the chlorination of 1-(4-fluorophenyl)-2-methyl-1-propanone. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups, such as hydroxyl or amino derivatives.

Scientific Research Applications

1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-Propanone, 2-chloro-1-(4-fluorophenyl)-1-methyl-
  • 1-Propanone, 2-chloro-1-(4-fluorophenyl)-3-methyl-
  • 1-Propanone, 2-chloro-1-(4-fluorophenyl)-4-methyl-

Uniqueness: 1-Propanone, 2-chloro-1-(4-fluorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61210-15-9

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

2-chloro-1-(4-fluorophenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10ClFO/c1-10(2,11)9(13)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

DLSBMWMSHOVVCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)F)Cl

Origin of Product

United States

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